N-(2,6-diphenylpyrimidin-4-yl)acetamide can be classified as:
The synthesis of N-(2,6-diphenylpyrimidin-4-yl)acetamide typically involves multi-step reactions starting from readily available pyrimidine derivatives. One common synthetic route includes:
The yield and purity of the final compound can be influenced by reaction conditions such as temperature, solvent choice, and reaction time.
The molecular structure of N-(2,6-diphenylpyrimidin-4-yl)acetamide can be described as follows:
The compound's structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm its conformation and bonding arrangements.
N-(2,6-diphenylpyrimidin-4-yl)acetamide is expected to participate in various chemical reactions:
The physical and chemical properties of N-(2,6-diphenylpyrimidin-4-yl)acetamide include:
These properties can influence its behavior in biological systems and its suitability for pharmaceutical applications.
N-(2,6-diphenylpyrimidin-4-yl)acetamide has potential applications in several fields:
1.1. In Vitro Binding Affinity Profiling at Adenosine Receptor Subtypes
N-(2,6-Diphenylpyrimidin-4-yl)acetamide derivatives exhibit exceptional selectivity for the human adenosine A3 receptor (A3AR) over other subtypes (A1, A2A, A2B). Structural optimization of the 2- and 6-aryl positions—particularly introducing ortho-methoxy groups—enhances A3AR affinity while minimizing off-target interactions. Derivatives such as 2-(2,6-dimethoxyphenyl)-N-(2,6-diphenylpyrimidin-4-yl)acetamide achieve binding affinities (Ki) < 20 nM at A3AR, with >100-fold selectivity versus A1AR and A2AAR [1]. This selectivity arises from steric and electrostatic complementarity within the A3AR binding pocket, which is narrower than other subtypes [1] [5].
Table 1: Binding Affinity Profiles of Optimized N-(2,6-Diphenylpyrimidin-4-yl)acetamide Derivatives
Aryl Substituents (Positions 2 & 6) | A3AR Ki (nM) | A1AR Selectivity (Fold) | A2AAR Selectivity (Fold) |
---|---|---|---|
2,6-Dimethoxyphenyl | < 20 | >100 | >100 |
2-Methoxy-6-methylphenyl | 22 | 85 | 95 |
2,6-Dichlorophenyl | 150 | 15 | 20 |
Quantitative affinity for adenosine receptors was determined using radioligand displacement assays. Cell membranes expressing human A1, A2A, A2B, or A3 receptors were incubated with test compounds and subtype-specific radioligands (e.g., [125I]-AB-MECA for A3AR). Ki values were calculated using the Cheng-Prusoff equation, confirming nanomolar antagonism at A3AR (Ki = 12–37 nM) and weaker binding at A1AR (Ki = 1.5–3.7 µM) [1] [6]. This robust experimental approach validated the scaffold’s selectivity, with methoxy substitutions driving A3AR affinity enhancements of 8–10-fold compared to unsubstituted analogs [1].
Table 2: Ki Values from Radioligand Displacement Assays
Compound | A3AR Ki (nM) | A1AR Ki (nM) | A2AAR Ki (nM) |
---|---|---|---|
Unsubstituted (R=H) | 180 | 3,700 | 4,200 |
2,6-Dimethoxyphenyl | 16 | 2,500 | 3,100 |
2-Methoxy-6-methylphenyl | 22 | 1,870 | 2,090 |
Molecular modeling reveals that the acetamide carbonyl of N-(2,6-diphenylpyrimidin-4-yl)acetamide forms a critical hydrogen bond with Asn6.55 (Ballesteros-Weinstein numbering) in transmembrane helix 6 (TM6) of A3AR. Simultaneously, the pyrimidine core engages in π-π stacking with Phe5.29 in TM5, stabilizing the ligand in an orthogonal orientation relative to the receptor’s helical axis [1]. Mutation of Asn6.55 to alanine reduces binding affinity by >50-fold, confirming its role as a key pharmacophoric anchor. This dual interaction is absent in A1/A2A subtypes due to divergent residues at these positions (e.g., Thr/Ser at 6.55 in A1AR) [1] [5].
Ortho-methoxy groups on the 2,6-diphenyl rings penetrate a lipophilic subpocket lined by Leu5.32, Ile6.56, and Leu6.59. The methoxy oxygen atoms form water-mediated hydrogen bonds with His6.58 and Glu5.30, further rigidifying the complex [1]. This subpocket is sterically restricted in A3AR but more open in A1/A2A subtypes, explaining the enhanced selectivity of methoxy-substituted derivatives. Halogen substituents (e.g., chloro) enhance affinity but reduce selectivity due to clashes with A3AR-specific residues [1].
In CHO-K1 cells expressing human A3AR, optimized derivatives (e.g., 2,6-dimethoxy-substituted analog) antagonized agonist (IB-MECA)-induced inhibition of forskolin-stimulated cAMP production. The IC50 for cAMP rescue was 28 nM, aligning with Ki values from binding assays. At 100 nM, these compounds fully reversed A3AR-mediated cAMP suppression, confirming functional antagonism without partial agonist effects. Minimal activity was observed in A1AR-expressing cells at concentrations ≤1 µM, validating subtype selectivity [1].
1.3.2. In Silico Docking Simulations Using Homology ModelsDocking studies utilized homology models of A3AR based on the crystallographic structure of the A2AAR (PDB: 4EIY). Simulations predicted a binding pose where the pyrimidine core occupies the orthosteric site near extracellular loop 3 (EL3), while methoxyaryl groups extend toward TM5/TM6. Ligand stability was assessed via 100-ns molecular dynamics simulations, confirming persistent hydrogen bonds with Asn6.55 (occupancy >85%) and hydrophobic contacts with Phe5.29 [1]. Free energy calculations (MM-GBSA) correlated with experimental Ki values (R2 = 0.92), identifying van der Waals interactions as the primary affinity drivers [1].
Table 3: Molecular Dynamics Analysis of Key Ligand-Residue Interactions
Residue | Interaction Type | Occupancy (%) | Distance (Å) |
---|---|---|---|
Asn6.55 | H-bond (Carbonyl) | 92 | 2.8 ± 0.3 |
Phe5.29 | π-π stacking (Pyrimidine) | 78 | 4.1 ± 0.6 |
His6.58 | Water-mediated H-bond | 65 | 5.2 ± 1.1 |
Leu5.32 | Hydrophobic contact | 88 | 3.9 ± 0.4 |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2